4-(Azidomethyl)pyridine

説明

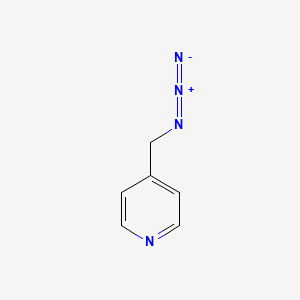

4-(Azidomethyl)pyridine is an aromatic heterocyclic compound featuring a pyridine ring substituted with an azidomethyl group at the 4-position. Its synthesis typically involves nucleophilic substitution, where 4-(bromomethyl)pyridine hydrobromide reacts with sodium azide (NaN₃) in polar solvents like DMF under microwave irradiation (100°C, 15 min) . The compound is widely utilized in click chemistry (CuAAC reactions) to generate triazole-linked scaffolds for coordination chemistry, medicinal chemistry, and materials science . Its molecular formula is C₆H₆N₄, with a molecular weight of 134.14 g/mol.

Structure

3D Structure

特性

IUPAC Name |

4-(azidomethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-10-9-5-6-1-3-8-4-2-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJCWJYAEHAJPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00706994 | |

| Record name | 4-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00706994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864528-34-7 | |

| Record name | 4-(Azidomethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864528-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00706994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 4-(Azidomethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 4-(chloromethyl)pyridine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction typically proceeds at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

化学反応の分析

Types of Reactions: 4-(Azidomethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Substitution Reactions: Sodium azide, DMF or acetonitrile as solvents, elevated temperatures.

Cycloaddition Reactions: Copper(I) catalysts, mild temperatures.

Reduction Reactions: Lithium aluminum hydride, anhydrous conditions.

Major Products:

Substitution Reactions: Various substituted pyridines.

Cycloaddition Reactions: Triazole derivatives.

Reduction Reactions: Aminomethylpyridine.

科学的研究の応用

Organic Synthesis

Building Block in Organic Chemistry:

The azidomethyl group (–CH₂N₃) allows 4-(azidomethyl)pyridine to serve as an important building block in organic synthesis. The azide functionality can be transformed into various functional groups, facilitating the creation of complex organic molecules. This property is particularly useful in the development of pharmaceuticals and other fine chemicals.

Click Chemistry:

this compound is a candidate for click chemistry reactions, which are characterized by their efficiency and specificity in linking molecules. This application is crucial for researchers studying protein-protein interactions or developing new materials. The compound can be utilized to create triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common click reaction .

Bioconjugation Applications

The combination of the azide group and the pyridine ring provides opportunities for bioconjugation, where this compound can act as a linker molecule. This facilitates the attachment of various probes or labels to biomolecules such as proteins or antibodies, enhancing their utility in biological research and diagnostics.

Medicinal Chemistry

Antiproliferative Activity:

Research has indicated that compounds derived from or related to this compound exhibit significant biological activity. For instance, derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, showing potential as anticancer agents . The azide functionality may contribute to the modulation of biological activity through interactions with cellular targets.

Neurotropic and Antimicrobial Properties:

Studies have shown that certain pyridine derivatives containing azide groups possess neurotropic and antimicrobial activities. These properties make them promising candidates for further development in therapeutic applications targeting neurological disorders and infections .

Material Science

Metal-Organic Frameworks (MOFs):

this compound can also be employed in the synthesis of metal-organic frameworks (MOFs). Its azide group can participate in post-synthetic modifications to create functionalized MOFs with enhanced properties for gas adsorption and catalysis . The ability to modify MOFs post-synthesis allows researchers to tailor materials for specific applications.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique reactivity:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Azidomethyl)pyridine | Azidomethyl group at the 2-position | Different position leads to distinct reactivity |

| 3-(Azidomethyl)pyridine | Azidomethyl group at the 3-position | Varies in biological activity compared to 4-position |

| Pyridine-2-carboxylic acid | Carboxylic acid substituent on pyridine | Lacks azide functionality; different applications |

| 4-(Hydroxymethyl)pyridine | Hydroxymethyl group at the 4-position | Alcohol functional group provides different reactivity |

作用機序

The mechanism of action of 4-(Azidomethyl)pyridine primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azide group can be reduced to an amine, providing a versatile functional group for further chemical transformations.

類似化合物との比較

Structural Isomers: 2-(Azidomethyl)pyridine vs. 4-(Azidomethyl)pyridine

The position of the azidomethyl group on the pyridine ring significantly impacts reactivity and applications:

- Coordination Chemistry :

- This compound (6e) : Forms stable metal complexes (e.g., with Re(I) tricarbonyl) due to the para-substitution pattern, which optimizes ligand geometry for chelation .

- 2-(Azidomethyl)pyridine (6d) : The ortho-substitution introduces steric hindrance, reducing coordination efficiency in bispidine ligands compared to 6e .

- Solubility :

Table 1: Structural and Functional Comparison

Benzyl Azides vs. Pyridine-Based Azides

Benzyl azides (e.g., 1-(azidomethyl)-4-chlorobenzene) and pyridine-based azides differ in electronic and steric properties:

- Reactivity in Click Chemistry: this compound: Higher regioselectivity in CuAAC due to the electron-withdrawing pyridine ring, accelerating triazole formation . Benzyl Azides: Electron-donating substituents (e.g., -Cl, -NO₂) on the benzene ring modulate reaction rates and product stability .

- Applications :

Table 2: Substituent Effects on Azide Performance

Aliphatic vs. Aromatic Azides

Aliphatic azides (e.g., 1-azidooctane) and aromatic azides differ in physicochemical properties:

- Lipophilicity: Aliphatic azides (e.g., 1-azidooctane) enhance solubility in non-polar solvents, making them suitable for lipid-rich environments . this compound: Balanced polarity enables versatility in both aqueous and organic media.

- Synthetic Flexibility :

Heterocyclic Azides: Pyridine vs. Pyrazole Derivatives

Azidomethyl groups on different heterocycles influence stability and bioactivity:

- 4-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine : This hybrid structure (CAS: 2097972-72-8) combines pyridine and pyrazole rings, enhancing anticancer activity compared to standalone pyridine azides .

- 4-(Azidomethyl)tetrahydro-2H-pyran : The saturated oxygen ring increases metabolic stability but reduces coordination capability .

生物活性

4-(Azidomethyl)pyridine is a pyridine derivative characterized by the presence of an azidomethyl group at the 4-position of the pyridine ring. Its molecular formula is C₆H₆N₄, with a molecular weight of approximately 134.14 g/mol. The unique structure of this compound allows it to engage in various biological activities, particularly due to its azide functionality, which is known for its reactivity in click chemistry and bioconjugation applications.

The biological activity of this compound primarily arises from its interactions with various biomolecules. The azide group can facilitate the formation of covalent bonds with proteins and nucleic acids, making it a valuable tool in biochemical research. This compound has shown potential in:

- Bioconjugation : Serving as a linker molecule for attaching probes or labels to biological targets.

- Antiproliferative Activity : Exhibiting significant effects against cancer cell lines, suggesting its potential as an anticancer agent.

Antiproliferative Activity Studies

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukaemia), and MCF-7 (human breast cancer). The results indicate that this compound can induce cell death through multiple mechanisms:

- Apoptosis Induction : Evidence suggests that treatment with this compound leads to the cleavage of poly(ADP-ribose) polymerase (PARP-1) and activation of caspase 9, which are critical components of the apoptotic pathway.

- Inhibition of Proliferation : Flow cytometry analyses revealed a significant reduction in the number of actively proliferating cells upon treatment, indicating its potential as an antiproliferative agent.

Table 1: Summary of Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | % Reduction in Proliferation |

|---|---|---|

| K562 | 10 | ~75% |

| MV4-11 | 10 | ~70% |

| MCF-7 | 10 | ~65% |

Case Studies

- Study on K562 Cells : In a controlled study, K562 cells were treated with varying concentrations of this compound for 24, 48, and 72 hours. The most pronounced effects were observed at the 48-hour mark, where significant apoptosis was noted alongside decreased PCNA levels, indicating reduced cell proliferation.

- Mechanistic Insights : Immunoblotting techniques were employed to analyze changes in protein expression associated with apoptosis and proliferation. Results showed that treatment led to time-dependent fragmentation of microtubule-associated protein light chain 3 (LC3), suggesting involvement in autophagy processes alongside apoptosis.

Applications in Research

The unique properties of this compound extend beyond antiproliferative activity:

- Click Chemistry : Its azide functionality allows for efficient coupling reactions, making it a versatile intermediate in organic synthesis.

- Bioconjugation : The compound can be utilized to attach various labels to proteins or antibodies for research purposes.

Q & A

Q. What biochemical assays are suitable for evaluating this compound derivatives as enzyme inhibitors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。